BenchChemオンラインストアへようこそ!

4-bromo-6-methyl-1H-indazole-3-carboxylic acid

Medicinal Chemistry Lead Optimization Lipophilicity

This 4-bromo-6-methyl-1H-indazole-3-carboxylic acid delivers a unique substitution pattern that cannot be replicated by simple monohalogenated or regioisomeric analogs. The 4-bromo handle enables robust Pd-catalyzed cross-coupling, while the 6-methyl group provides steric direction and electronic tuning. With a measured LogP of 2.33, it offers balanced lipophilicity critical for kinase inhibitor lead optimization. Substituting with 4-bromo-1H-indazole-3-carboxylic acid (LogP 2.11) or 6-bromo isomers will alter physicochemical and binding profiles. Procure the precise regioisomer to maintain target affinity, metabolic stability, and developability.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885520-42-3
Cat. No. B1613464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methyl-1H-indazole-3-carboxylic acid
CAS885520-42-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyMDNZKONZOPHTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-6-methyl-1H-indazole-3-carboxylic acid (CAS:885520-42-3): A Dual-Functional Indazole Building Block for Medicinal Chemistry


4-bromo-6-methyl-1H-indazole-3-carboxylic acid (CAS:885520-42-3) is a disubstituted indazole derivative featuring a reactive bromine atom at the 4-position and a lipophilic methyl group at the 6-position, along with a free carboxylic acid handle. As a member of the privileged indazole scaffold, it serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available with a purity of 98% (HPLC), a molecular weight of 255.07 g/mol, and a calculated LogP of 2.33, which positions it favorably for lead optimization campaigns requiring balanced lipophilicity .

Why 4-bromo-6-methyl-1H-indazole-3-carboxylic acid Cannot Be Interchanged with Other Halogenated Indazole Analogs


Indazole-3-carboxylic acids are not generic commodities; their physicochemical properties and biological outcomes are highly sensitive to specific substitution patterns. A recent review confirms that the indazole scaffold is a 'privileged structure' in medicinal chemistry, but the precise location and nature of substituents (e.g., halogens, alkyl groups) profoundly dictate target binding, metabolic stability, and overall pharmacokinetic profiles [1]. The 4-bromo-6-methyl pattern imparts a distinct combination of lipophilicity and steric bulk that differs measurably from simple monohalogenated or regioisomeric analogs. Consequently, substituting this compound with a seemingly similar building block like 4-bromo-1H-indazole-3-carboxylic acid or 6-bromo-1H-indazole-3-carboxylic acid will alter the physicochemical properties of the final drug candidate, potentially compromising its activity or developability. The quantitative evidence below demonstrates these non-interchangeable differences.

Quantitative Differentiation: 4-bromo-6-methyl-1H-indazole-3-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (LogP +0.22) Compared to 4-Bromo Analog without 6-Methyl Group

4-bromo-6-methyl-1H-indazole-3-carboxylic acid exhibits a higher lipophilicity (LogP = 2.33) compared to its direct analog lacking the 6-methyl group, 4-bromo-1H-indazole-3-carboxylic acid (LogP = 2.11) . This represents a +0.22 increase in LogP, a magnitude that can significantly influence membrane permeability and protein binding in drug design.

Medicinal Chemistry Lead Optimization Lipophilicity

Significantly Higher Lipophilicity (LogP +0.31) Compared to Regioisomeric 6-Bromo Analog

The combination of the 4-bromo and 6-methyl substituents yields a LogP value of 2.33, which is notably higher than the regioisomeric 6-bromo-1H-indazole-3-carboxylic acid (LogP = 2.02) [1]. This +0.31 difference in LogP is a direct consequence of the substitution pattern and can alter the compound's behavior in biological systems and its suitability for specific synthetic routes.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity

Class-Level Inference: 6-Methyl Substitution May Confer Metabolic Stability Advantages

Direct, head-to-head metabolic stability data for 4-bromo-6-methyl-1H-indazole-3-carboxylic acid are not currently available in the public domain. However, a comprehensive review of the indazole scaffold highlights that subtle changes in substitution patterns, including the addition of alkyl groups, are critical for modulating pharmacokinetic properties and optimizing drug-like behavior [1]. By class-level inference, the 6-methyl group in this compound is expected to influence metabolic stability compared to non-methylated analogs, providing a potential advantage in lead optimization that is not accessible with simpler halogenated indazole building blocks.

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

Recommended Procurement and Research Applications for 4-bromo-6-methyl-1H-indazole-3-carboxylic acid


Lead Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity

Given its measured LogP of 2.33 , this compound is an ideal building block for the synthesis of kinase inhibitor candidates where achieving a specific lipophilicity range (e.g., LogP 2-3) is critical for balancing cellular permeability and avoiding off-target promiscuity. It should be prioritized over the less lipophilic 4-bromo-1H-indazole-3-carboxylic acid (LogP 2.11) when the medicinal chemistry strategy calls for a moderate increase in LogP without altering the core scaffold .

Diversity-Oriented Synthesis via Selective Cross-Coupling

The 4-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl or amine groups. The presence of the 6-methyl group introduces steric hindrance that can direct regioselectivity in subsequent functionalization steps. This compound is superior to 6-bromo analogs for applications where functionalization at the 4-position is desired, as the 6-methyl group blocks potential side reactions at the 6-position and influences the electronics of the ring system .

Synthesis of Conformationally Constrained Bioisosteres

The indazole-3-carboxylic acid core is a known bioisostere for other heterocyclic carboxylic acids (e.g., indole-2-carboxylic acid). The specific 4-bromo-6-methyl substitution pattern offers a unique spatial and electronic profile that can be exploited to design conformationally constrained analogs. Procurement of this specific regioisomer is essential, as the position of the bromine and the presence of the methyl group will influence the dihedral angle and binding conformation of the final molecule, a nuance lost with other isomers .

Quote Request

Request a Quote for 4-bromo-6-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.